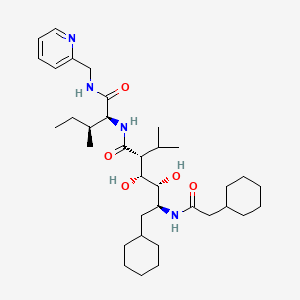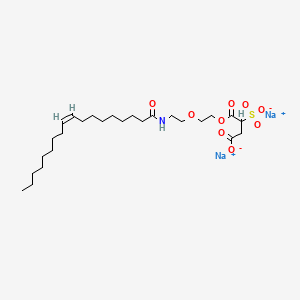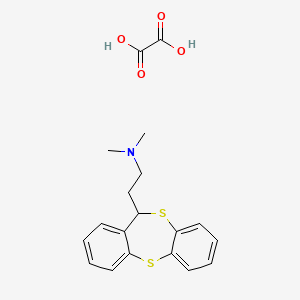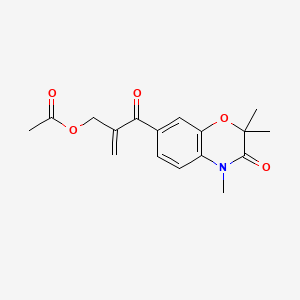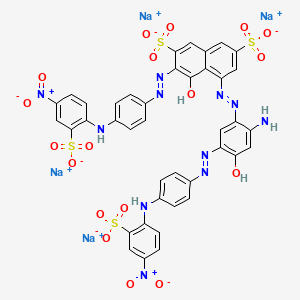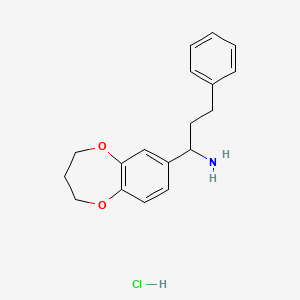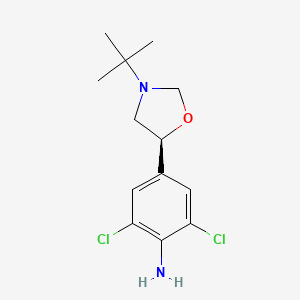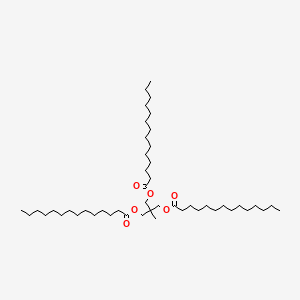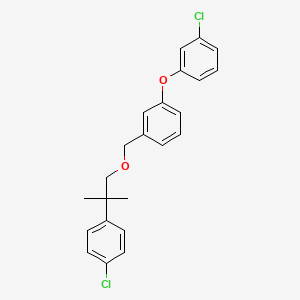
Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(3-chlorophenoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(3-chlorophenoxy)- is a complex organic compound characterized by its unique structure, which includes benzene rings substituted with chlorophenyl and chlorophenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(3-chlorophenoxy)- typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of chlorophenyl and chlorophenoxy derivatives, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, base catalysts, and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in controlled environments to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are employed to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(3-chlorophenoxy)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydroxide or halogenating agents under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorophenyl ketones, while reduction could produce chlorophenyl alcohols.
Scientific Research Applications
Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(3-chlorophenoxy)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(3-chlorophenoxy)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. For example, the compound may inhibit specific enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-(4-chlorophenyl)-3-(3-chlorophenoxy)-: Similar structure but lacks the methylpropoxy group.
Benzene, 1-(2-chlorophenyl)-3-(3-chlorophenoxy)-: Similar structure but with different substitution patterns on the benzene rings.
Uniqueness
Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(3-chlorophenoxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
81762-05-2 |
|---|---|
Molecular Formula |
C23H22Cl2O2 |
Molecular Weight |
401.3 g/mol |
IUPAC Name |
1-chloro-4-[1-[[3-(3-chlorophenoxy)phenyl]methoxy]-2-methylpropan-2-yl]benzene |
InChI |
InChI=1S/C23H22Cl2O2/c1-23(2,18-9-11-19(24)12-10-18)16-26-15-17-5-3-7-21(13-17)27-22-8-4-6-20(25)14-22/h3-14H,15-16H2,1-2H3 |
InChI Key |
WPFJZNKFXYQOAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COCC1=CC(=CC=C1)OC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


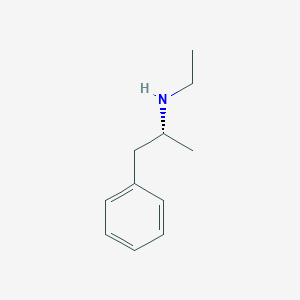
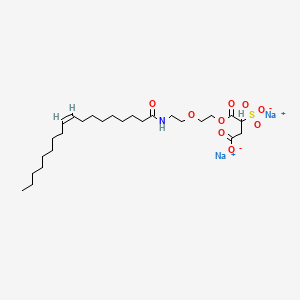
![22-amino-5,15,43-trichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B12761069.png)
![3-[4-[6-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(hydroxymethyl)phenyl]ethyl]amino]hexoxy]butyl]benzenesulfonamide;(E)-3-phenylprop-2-enoic acid](/img/structure/B12761072.png)
